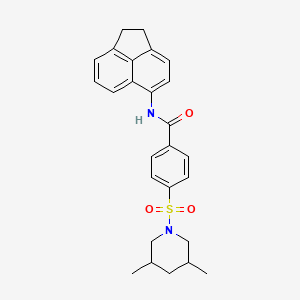

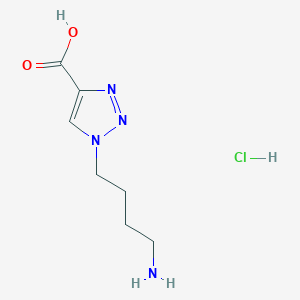

![molecular formula C13H14N4O2S B2713421 4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile CAS No. 241127-14-0](/img/structure/B2713421.png)

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile” is a chemical compound with the molecular formula C13H14N4O2S . It has a molecular weight of 290.34 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N4O2S . This indicates that it contains 13 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has demonstrated the utility of compounds with tert-butylsulfonyl and cyano groups in synthesizing a wide variety of organic molecules. For instance, studies have shown the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones, showcasing the role of tert-butylsulfonyl compounds in facilitating ring closures and demethoxycarbonylations (Mukai, Ukon, & Kuroda, 2003). Moreover, the development of [1]benzothieno[2,3-b]quinolines via transition-metal-free annulation processes highlights the use of similar compounds in constructing complex aromatic systems (Nowacki & Wojciechowski, 2017).

Advanced Material Synthesis

Tert-butylsulfonyl and cyano functionalities are pivotal in the synthesis of advanced materials. For example, research into hydrazone sensitizers for potential applications in materials science revealed the synthesis and characterization of various tricarbonitrile systems, emphasizing the adaptability of these functional groups in creating materials with specific optical properties (Al‐Sehemi, Irfan, Asiri, & Ammar, 2015).

Phase Equilibria and Ionic Liquids

Studies on phase equilibria and the behavior of ionic liquids have also benefited from compounds bearing tert-butylsulfonyl and cyano groups. Research focusing on pyridinium-based ionic liquids, for instance, explores their phase behavior with various solvents, providing insights into the solubility and miscibility of these innovative solvents, which are crucial for their application in green chemistry and separation processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).

Catalysis and Organic Reactions

Compounds with tert-butylsulfonyl and cyano groups have also found applications in catalysis and facilitating organic reactions. For instance, the development of multi-coupling reagents showcases the versatility of these compounds in organic synthesis, enabling the creation of highly functionalized sulfones, which are valuable intermediates in the synthesis of complex organic molecules (Auvray, Knochel, & Normant, 1985).

properties

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(4-cyanoanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-13(2,3)20(18,19)12(9-15)17-16-11-6-4-10(8-14)5-7-11/h4-7,16H,1-3H3/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGBYJPYLDRNDF-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)C#N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)

![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)

![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)

![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)